

In-Depth Technical Guide: Health and Safety Data for Ethyl Diphenylphosphinite

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Compound of Interest

Compound Name: Ethyl dibutylphosphinite

Cat. No.: B15469441

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for Ethyl diphenylphosphinite (CAS No. 719-80-2). The information is compiled from safety data sheets, chemical databases, and regulatory guidelines to ensure a thorough understanding of the potential hazards and safe handling procedures associated with this compound.

Core Safety and Hazard Information

Ethyl diphenylphosphinite is a colorless to light yellow liquid primarily used as a pharmaceutical intermediate and a precursor in the synthesis of photoinitiators.^[1] While a valuable reagent, it presents several health and safety hazards that require careful management in a laboratory or industrial setting.

GHS Classification and Hazard Statements:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For Ethyl diphenylphosphinite, the following classifications and corresponding hazard statements apply.^{[2][3]}

Classification	Code	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302	Harmful if swallowed.[2][3]
Hazardous to the Aquatic Environment, Chronic Hazard (Category 3)	H412	Harmful to aquatic life with long lasting effects.[2][3]

Some sources also indicate potential for skin and eye irritation.[4][5]

Pictograms and Signal Word:

- Pictogram: GHS07 (Exclamation Mark)[2][3]
- Signal Word: Warning[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Ethyl diphenylphosphinite, covering its physical, chemical, and toxicological properties.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₅ OP	[1]
Molecular Weight	230.24 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[1][6]
Density	1.066 g/mL at 25 °C	[1][2]
Boiling Point	179-180 °C at 14 mmHg	[1]
Flash Point	113 °C (235.4 °F) - closed cup	[2][3]
Refractive Index	n _{20/D} 1.59	[2]
Solubility	Soluble in chloroform.	[6]
Sensitivity	Sensitive to air and moisture. [1]	

Table 2: Toxicological Data

Endpoint	Value	Species	Source(s)
Acute Oral Toxicity (LD50)	1640 mg/kg	Mouse	[7]

Table 3: Storage and Handling

Parameter	Recommendation	Source(s)
Storage Temperature	2-8°C	[2]
Storage Conditions	Store in a cool, dry, well-ventilated area in well-closed containers, protected from light.[1]	
Incompatible Materials	Strong oxidizing agents.	

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of Ethyl diphenylphosphinite are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory submissions. The following are summaries of the relevant OECD test guidelines that would be used to determine the acute toxicity data presented above.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance when administered orally.

- **Principle:** The test involves administering the substance to animals in a stepwise procedure using a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The goal is to identify a dose that produces clear signs of toxicity without causing mortality, thereby allowing for classification of the substance's acute toxicity.
- **Animal Model:** Typically, young adult female rats are used. Animals are fasted before administration of the test substance.
- **Procedure:**
 - A sighting study is often performed with a single animal to determine the appropriate starting dose for the main study.
 - The substance is administered as a single oral dose by gavage.
 - Groups of animals are dosed at a specific fixed dose level. The response of these animals determines the dose for the next group (either higher or lower).
 - Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Endpoint:** The test allows for the determination of the GHS hazard category for acute oral toxicity.

Skin Irritation/Corrosion (Adapted from OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method uses a reconstructed human epidermis model to assess the potential for skin irritation.

- **Principle:** The test chemical is applied topically to a three-dimensional human epidermis model. The endpoint measured is cell viability, typically using the MTT assay, which assesses mitochondrial activity. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.
- **Test System:** A reconstructed human epidermis, which is a multi-layered, differentiated culture of human keratinocytes.
- **Procedure:**
 - The test substance is applied to the surface of the tissue model.
 - After a defined exposure period, the substance is removed, and the tissue is incubated.
 - Cell viability is then determined by the enzymatic conversion of MTT to a colored formazan, which is measured spectrophotometrically.
- **Endpoint:** If the tissue viability is reduced below 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2).

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause irritation or damage to the eye.

- **Principle:** The test substance is applied to one eye of an experimental animal, with the other eye serving as a control. The eyes are then examined for any signs of irritation or corrosion at specific intervals.
- **Animal Model:** The albino rabbit is the most commonly used species.
- **Procedure:**
 - A single dose of the test substance is instilled into the conjunctival sac of one eye.

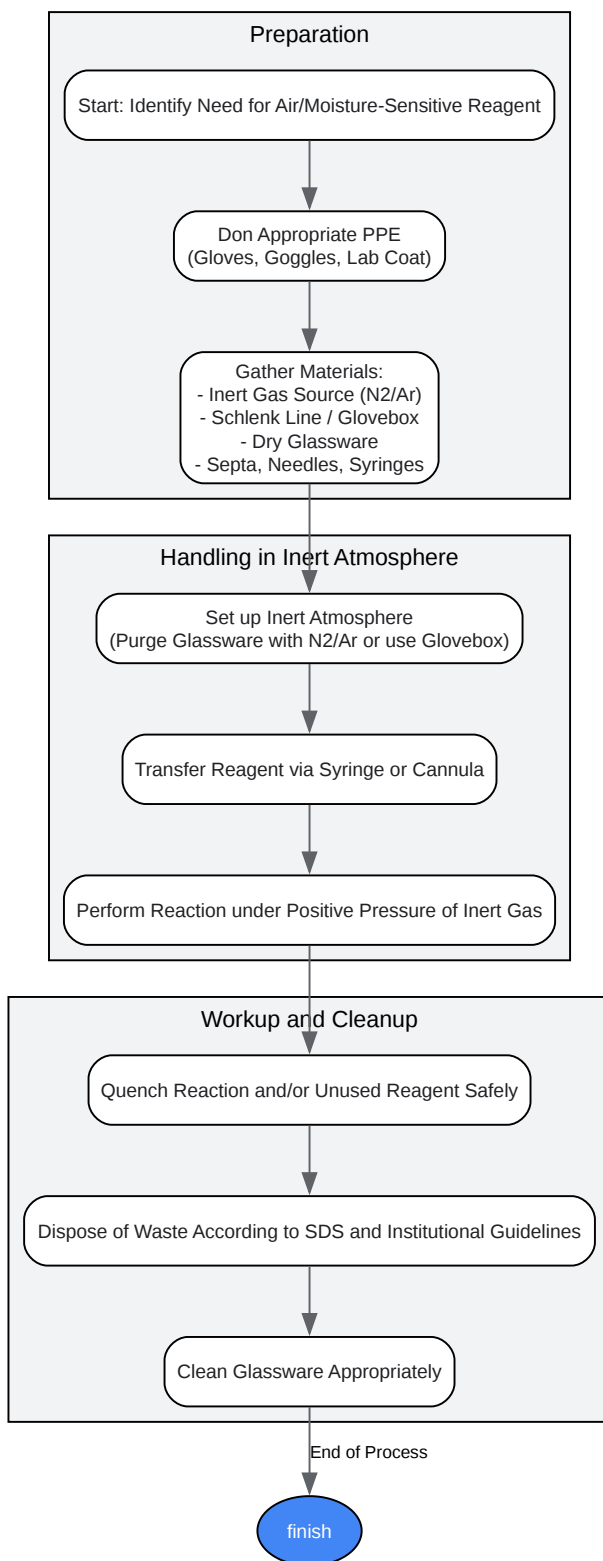
- The eyes are examined at 1, 24, 48, and 72 hours after application. Observations include the degree of corneal opacity, iris inflammation, and conjunctival redness and swelling.
- The observation period may be extended up to 21 days to assess the reversibility of any effects.
- Endpoint: The severity and reversibility of the observed eye lesions are used to classify the substance according to its eye irritation potential.

Visualizations

Safe Handling Workflow for Air and Moisture-Sensitive Chemicals

Given that Ethyl diphenylphosphinite is sensitive to air and moisture, a strict handling protocol is necessary to maintain its integrity and ensure user safety. The following diagram outlines a typical workflow for handling such sensitive reagents.

Workflow for Handling Air and Moisture-Sensitive Reagents

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Caption: Safe handling workflow for air and moisture-sensitive reagents.

Conclusion

Ethyl diphenylphosphinite is a chemical intermediate with moderate acute oral toxicity and is harmful to aquatic life. Its sensitivity to air and moisture necessitates careful handling under inert atmosphere conditions to ensure both the stability of the compound and the safety of the user. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper storage, is essential for minimizing risks in a research or industrial environment. For all applications, consulting the most current Safety Data Sheet (SDS) is highly recommended.

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